molecular formula C12H6ClN3O3S2 B2902643 N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide CAS No. 941961-76-8

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2902643
CAS No.: 941961-76-8
M. Wt: 339.77
InChI Key: AWEFRJWIEKTQFK-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a chlorine atom at the 4-position and a carboxamide-linked 5-nitrothiophene moiety at the 7-position. The chlorine substituent on the benzothiazole ring likely enhances electrophilicity and influences binding interactions, while the nitrothiophene group serves as a critical pharmacophore for antibacterial action.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O3S2/c13-6-1-2-7(11-10(6)14-5-20-11)15-12(17)8-3-4-9(21-8)16(18)19/h1-5H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEFRJWIEKTQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-])SC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader family of nitrothiophene carboxamides, where structural variations in the heterocyclic substituents modulate physicochemical properties, antibacterial potency, and target specificity. Below is a comparative analysis with structurally analogous compounds from the evidence:

Key Findings:

Fluorine and Methyl Groups: Compounds 9 and 13 incorporate fluorine and methyl groups, which increase lipophilicity and membrane permeability, critical for intracellular antibacterial activity . Dimethylamino Group: Compound 10’s dimethylamino substituent introduces basicity, which may improve solubility and pharmacokinetics .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a route analogous to Compounds 13 and 14, involving coupling of a substituted benzothiazole amine with 5-nitrothiophene-2-carboxylic acid .
  • Commercial availability of intermediates (e.g., CAS 436151-85-8 for Compound 14) streamlines synthesis for analogs .

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